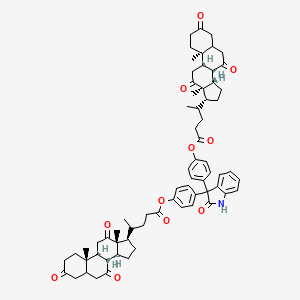
Cofisatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
COFISATIN is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its complex molecular structure and its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of COFISATIN involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of advanced organic synthesis techniques, including:
Oxidation Reactions: These are used to introduce oxygen-containing functional groups into the molecule.
Friedel–Crafts Reactions: These are employed to form carbon-carbon bonds, which are crucial for building the complex structure of this compound.
Aldol Condensation: This reaction is used to form carbon-carbon bonds between aldehydes and ketones, contributing to the overall structure of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires the use of specialized equipment and optimized reaction conditions to ensure high yield and purity. The industrial production process may also involve additional purification steps, such as recrystallization or chromatography, to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
COFISATIN undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles, used in substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxindoles, while substitution reactions may yield various substituted derivatives .
Scientific Research Applications
COFISATIN has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its interactions with biological targets and its potential as a tool for studying biological processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of dyes, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of COFISATIN involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. The specific pathways involved depend on the biological context and the specific targets of this compound .
properties
CAS RN |
54063-34-2 |
|---|---|
Molecular Formula |
C68H79NO11 |
Molecular Weight |
1086.4 g/mol |
IUPAC Name |
[4-[3-[4-[4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyloxy]phenyl]-2-oxo-1H-indol-3-yl]phenyl] 4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C68H79NO11/c1-37(47-21-23-50-61-52(35-57(74)66(47,50)5)64(3)29-27-43(70)31-41(64)33-55(61)72)11-25-59(76)79-45-17-13-39(14-18-45)68(49-9-7-8-10-54(49)69-63(68)78)40-15-19-46(20-16-40)80-60(77)26-12-38(2)48-22-24-51-62-53(36-58(75)67(48,51)6)65(4)30-28-44(71)32-42(65)34-56(62)73/h7-10,13-20,37-38,41-42,47-48,50-53,61-62H,11-12,21-36H2,1-6H3,(H,69,78)/t37?,38?,41?,42?,47-,48-,50+,51+,52+,53+,61+,62+,64+,65+,66-,67-,68?/m1/s1 |
InChI Key |
LKJGKLIBASNLKR-NILNNKIFSA-N |
Isomeric SMILES |
CC(CCC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)CCC(C)[C@H]5CC[C@@H]6[C@@]5(C(=O)C[C@H]7[C@H]6C(=O)CC8[C@@]7(CCC(=O)C8)C)C)[C@H]9CC[C@@H]1[C@@]9(C(=O)C[C@H]2[C@H]1C(=O)CC1[C@@]2(CCC(=O)C1)C)C |
SMILES |
CC(CCC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)CCC(C)C5CCC6C5(C(=O)CC7C6C(=O)CC8C7(CCC(=O)C8)C)C)C9CCC1C9(C(=O)CC2C1C(=O)CC1C2(CCC(=O)C1)C)C |
Canonical SMILES |
CC(CCC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)CCC(C)C5CCC6C5(C(=O)CC7C6C(=O)CC8C7(CCC(=O)C8)C)C)C9CCC1C9(C(=O)CC2C1C(=O)CC1C2(CCC(=O)C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



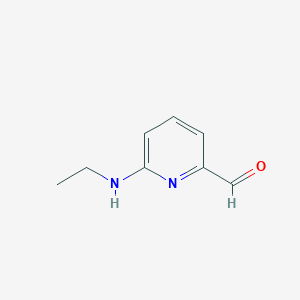
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1513058.png)

![6-Allyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1513062.png)
![3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1513065.png)
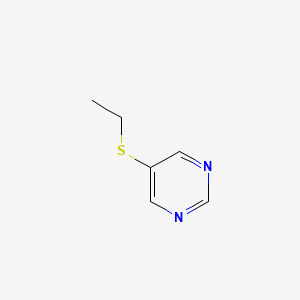
![Imidazo[1,2-a]pyridine-3-methanol,6-bromo-a-ethyl-](/img/structure/B1513073.png)
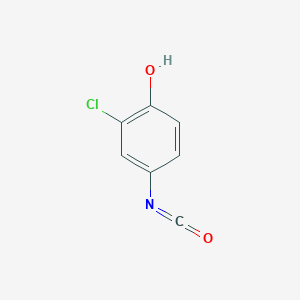
![(1s,4s)-2-(3,4-Dichlorobenzyl)-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetic acid](/img/structure/B1513082.png)
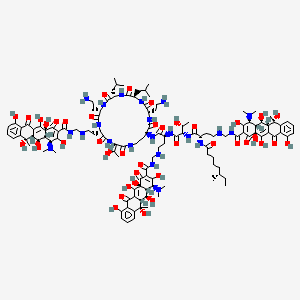
![7-chloro-Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1513085.png)
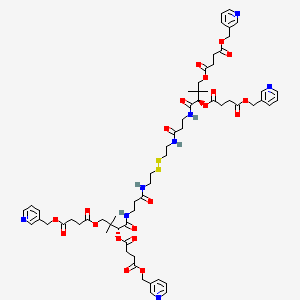
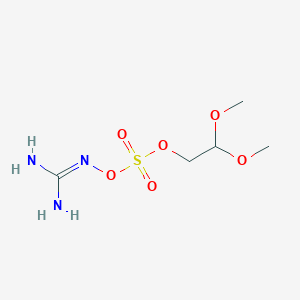
![3-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1513094.png)